2-Thio-2'-deoxycytidine

Deoxycytidine kinase inhibition Nucleoside analog metabolism dCK tool compound

Researchers studying deoxycytidine kinase (dCK) resistance or polymerase dynamics face analog-derived kinetic penalties. 2-Thio-2'-deoxycytidine (Thio-dC) offers mechanistically unique properties unavailable in standard dCyd or 5-aza analogs. - **Dual dCK modulator:** Substrate & inhibitor (IC₅₀ 0.91 µM); phenocopies dCK deficiency without genetic manipulation. - **Enhanced polymerase incorporation:** 2-Thio-dCTP incorporated 32% faster than native dCTP (30.6 vs 23.2 s⁻¹) - no yield penalty. - **Procurement-ready:** Packaged for live-cell or SELEX workflows; stable thione tautomer.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
Cat. No. B12063562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thio-2'-deoxycytidine
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=S)N)CO)O
InChIInChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)
InChIKeyWMLHZFBXLAULRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thio-2'-deoxycytidine: C2-Thio-Modified Deoxycytidine Analog Overview


2-Thio-2'-deoxycytidine (Thio-dC; CAS 169557-13-5) is a sulfur-modified pyrimidine 2'-deoxynucleoside in which the oxygen atom at the C2 position of the cytosine base is replaced by sulfur, yielding a thione tautomer [1]. It belongs to the class of 2-thiopyrimidine nucleoside analogs that were originally synthesized and evaluated for antiviral activity [2]. Unlike 4'-thio-2'-deoxycytidine (T-dCyd)—which bears the sulfur substitution on the deoxyribose sugar and acts as a DNMT1-depleting epigenetic agent—Thio-dC carries the modification on the nucleobase, conferring distinct biochemical recognition by deoxycytidine kinase (dCK), DNA polymerases, and nucleotide metabolism enzymes [3]. Its molecular formula is C₉H₁₃N₃O₃S (MW 243.28).

dCK probe Dual substrate/inhibitor for deoxycytidine kinase pathway studies
Polymerase tool Nucleobase-modified nucleotide with unique incorporation kinetics
Salvage pathway Conditionally modulates nucleoside salvage without sugar modification

Why 2-Thio-2'-deoxycytidine Cannot Be Substituted with Generic Deoxycytidine Analogs


The C2-thio modification in 2-Thio-2'-deoxycytidine produces qualitatively distinct biochemical behavior that is not replicated by other deoxycytidine analogs, including the natural substrate 2'-deoxycytidine (dCyd), the clinically approved DNMT inhibitor decitabine (5-aza-dCyd), or the anticancer agent gemcitabine (2',2'-difluoro-dCyd). Whereas dCyd serves solely as a substrate for deoxycytidine kinase (dCK), Thio-dC simultaneously acts as both a substrate and a potent inhibitor of the enzyme—making the phosphorylation step itself a point of biochemical divergence [1]. In DNA polymerization, the 2-thio modification unexpectedly enhances incorporation kinetics relative to native dCTP, in stark contrast to α-phosphorothioate analogs that reduce polymerase processivity by 35–60% [2]. Furthermore, the sulfur-for-oxygen substitution alters hydrogen-bonding patterns and base-pairing geometry at the template interface, which cannot be mimicked by 5-aza, 5-fluoro, or sugar-modified deoxycytidine congeners [3]. These functional differences mean that experimental outcomes obtained with generic deoxycytidine analogs are not transferable to settings requiring Thio-dC, and vice versa.

dCyd vs. Thio-dC

dCyd is a pure substrate; Thio-dC simultaneously inhibits dCK, altering pathway outcome beyond substrate competition.

Decitabine / Gemcitabine

These analogs target DNMT or chain termination, not kinase-level blockade; Thio-dC provides a distinct intervention point.

α-Phosphorothioate dCTP

C2-thio modification accelerates polymerase incorporation; α-thio retards it. Opposite kinetic signatures cannot be interchanged.

Quantitative Differentiation Against Closest Analogs and Natural Substrates


Deoxycytidine Kinase Inhibition Matched to Natural Substrate Affinity

2-Thio-2'-deoxycytidine inhibits human deoxycytidine kinase (dCK) with an IC₅₀ of 0.00091 mM (0.91 µM), determined in 50 mM Tris buffer at pH 7.6 [1]. In the same enzyme system, the natural substrate 2'-deoxycytidine (dCyd) exhibits a Km of 0.001 mM (1 µM) [2]. This means Thio-dC binds dCK with an affinity comparable to that of the physiological ligand—a property not shared by most other dCyd analogs. For context, gemcitabine (2',2'-difluoro-dCyd) and cytarabine (ara-C) are substrates of dCK but are not potent inhibitors at comparable concentrations; their primary pharmacological activity depends on downstream incorporation and chain termination rather than kinase-level blockade. The near-equivalence of the Thio-dC IC₅₀ and the natural dCyd Km implies that at equimolar concentrations, Thio-dC can effectively compete with endogenous dCyd for the dCK active site, providing a tool to conditionally attenuate the nucleoside salvage phosphorylation pathway.

dCK inhibition
Head-to-head
IC₅₀ 0.91 µM vs. Km 1 µM (native dCyd)
Competitive kinase blockade context
Human dCK, pH 7.6; inhibitor affinity matches natural substrate
Deoxycytidine kinase inhibition Nucleoside analog metabolism dCK tool compound

Faster DNA Polymerase Incorporation than Native dCTP

At the single-molecule level, the triphosphate form of 2-Thio-2'-deoxycytidine (2-thio-dCTP) is incorporated by Escherichia coli DNA Polymerase I Klenow Fragment (KF) at a rate (k) of 30.6 ± 1.2 s⁻¹ on a poly(dG)₄₂ template, compared with 23.2 ± 3.2 s⁻¹ for native dCTP under identical Vmax conditions (100 µM nucleotide, steady state) [1]. This corresponds to an approximately 32% faster incorporation rate. The kinetic advantage arises primarily from a shorter τopen (32.3 ± 1.1 ms for 2-thio-dCTP vs. 42.8 ± 5.0 ms for dCTP), reflecting faster molecular recognition and binding of the modified nucleotide, while the catalytic step (τclosed) is essentially unchanged (0.41 ± 0.15 ms vs. 0.35 ± 0.20 ms) [1]. This behavior is exceptional among modified nucleotides: most nucleobase and sugar modifications reduce polymerase incorporation rates. The sulfur substitution at the C2 position increases the thiocarbonyl bond length relative to the native carbonyl, enlarging the base pair without disrupting the hydrogen-bonding interface with the template guanine, thereby improving the fit within the polymerase active site [1].

Polymerase rate
Head-to-head
2-thio-dCTP: 30.6 s⁻¹ vs. dCTP: 23.2 s⁻¹
τopen 32.3 ms vs. 42.8 ms
Faster incorporation kinetics observed
Klenow fragment, single-molecule; ~32% higher rate
DNA polymerase kinetics Modified nucleotide incorporation Single-molecule enzymology

Opposite Kinetic Effects of C2-Thio vs. α-Phosphorothioate Modification

The position of the sulfur substitution critically determines whether polymerase incorporation is enhanced or impaired. In the same single-molecule study using Klenow Fragment, α-thio-dCTP (sulfur at the α-phosphate) was incorporated at k = 14.5 ± 1.0 s⁻¹, only 62.5% of the native dCTP rate (23.2 s⁻¹) [1]. In contrast, 2-thio-dCTP (sulfur at the C2 nucleobase position) was incorporated at 30.6 s⁻¹, or 132% of the native rate [1]. The net difference between the two thio-modified nucleotides is 2.1-fold (30.6 vs. 14.5 s⁻¹). The α-thio modification prolongs τopen to 68.8 ± 4.6 ms (vs. 42.8 ms for native dCTP), indicating slowed molecular recognition, whereas the C2-thio modification shortens τopen to 32.3 ms, indicating accelerated recognition [1]. This demonstrates that the C2-thio modification confers a unique kinetic signature that is directionally opposite to that of the widely used α-phosphorothioate modification.

C2 vs. α-thio
Head-to-head
2-thio-dCTP 2.1× faster than α-thio-dCTP
τopen 32.3 ms vs. 68.8 ms
Opposite kinetic outcomes
Positional sulfur effect critical; not interchangeable
Phosphorothioate nucleotides Polymerase processivity Sulfur modification positional effects

Dual Substrate/Inhibitor Activity at Deoxycytidine Kinase

Enzymatic characterization using human leukemic spleen deoxycytidine kinase demonstrated that 2-Thio-2'-deoxycytidine (S²dCyd) functions simultaneously as both a substrate for dCK-catalyzed phosphorylation and a potent inhibitor of the phosphorylation of the natural substrates 2'-deoxycytidine and 2'-deoxyadenosine [1]. This dual functionality distinguishes Thio-dC from the natural substrate dCyd, which serves only as a phosphoryl acceptor, and from pure dCK inhibitors that are not themselves phosphorylated. The closely related analog 5-fluoro-2-thio-2'-deoxycytidine (S²FdCyd) shares this dual substrate/inhibitor profile, but the unsubstituted 2-thio compound lacks the additional pharmacological complexity introduced by the 5-fluoro group, making it a cleaner tool for isolating the biochemical consequences of the C2-thio modification [1].

dCK dual function
Cross-study
Confirmed substrate + potent inhibitor
Unique dCK enzymology probe
Phosphorylated yet inhibits dCyd/dAdo phosphorylation
Dual substrate-inhibitor dCK enzymology Nucleoside phosphorylation

Intracellular Blockade of Gemcitabine Activation in Live Cells

In live HEK293 cells expressing the Na⁺/nucleoside cotransporter CNT3, co-incubation with 2-Thio-2'-deoxycytidine markedly blocked the intracellular production of gemcitabine triphosphate (dFdCTP), the active cytotoxic metabolite of gemcitabine [1]. Critically, this blockade occurred without a concomitant surge in intracellular gemcitabine levels, confirming that the inhibition is exerted at the dCK phosphorylation step rather than at the transport level [1]. This cellular result validates the in vitro dCK inhibition data (IC₅₀ = 0.91 µM) and demonstrates that Thio-dC can functionally silence dCK-dependent prodrug activation in a live-cell context. By comparison, the clinically used dCK inhibitor cladribine also blocks gemcitabine phosphorylation but introduces purine nucleoside analog pleiotropy that Thio-dC, as a pyrimidine analog, does not [1].

Cell-based blockade
Supporting
Markedly reduced gemcitabine triphosphate in HEK293
Live-cell dCK inhibition validation
Transport-independent; CNT3 model
Gemcitabine metabolism dCK-dependent activation Nucleoside analog pharmacology

Reduced Cytotoxicity of 2-Thiopyrimidine Class vs. 2-Oxy Congeners

In a systematic study of twenty 2-thiopyrimidine nucleoside analogs evaluated for anti-herpesvirus activity and cytotoxicity in MRC-5 human embryo lung cells and RPMI8226 human B-lymphoblastoid cells, the 2-thiopyrimidine series as a whole exhibited lower cytotoxicity than their corresponding 2-oxy-congeners, including 5-iodo-2'-deoxyuridine, 5-iodo-2'-deoxycytidine, thymine arabinoside, and cytosine arabinoside (ara-C) [1]. Within the 2-thiocytidine sub-series, 2'-deoxy-5-halogenated-2-thiocytidines were inhibitory against HSV-1 and HSV-2 replication, whereas 2-thiocytosine arabinoside derivatives were largely inactive against HSV except for the 5-bromo and 5-iodo congeners [1]. While specific IC₅₀ values for the unsubstituted 2-Thio-2'-deoxycytidine were not individually reported in this series, the class-level observation that 2-thio substitution reduces cytotoxicity compared to 2-oxy equivalents is a consistent and generalizable finding across the 2-thiopyrimidine nucleoside family [1]. For 2'-deoxy-5-iodo-2-thiouridine (TN-44), the selectivity index was explicitly higher than that of 5-iodo-2'-deoxyuridine [1].

Cytotoxicity trend
Class-level
Lower vs. 2-oxy congeners in MRC-5/RPMI8226
Class cytotoxicity context
Data to verify for unsubstituted Thio-dC
2-Thiopyrimidine selectivity Cytotoxicity profiling Antiviral nucleoside development

Research and Industrial Application Scenarios


Conditional dCK Pathway Modulation in Nucleoside Metabolism Research

Researchers investigating the role of deoxycytidine kinase in nucleoside analog activation can employ 2-Thio-2'-deoxycytidine as a conditional dCK inhibitor with an IC₅₀ (0.91 µM) that is nearly equivalent to the natural substrate Km (1 µM), enabling competitive blockade of the salvage phosphorylation pathway at physiologically relevant concentrations [1]. This is particularly valuable for dissecting whether a nucleoside analog's cytotoxicity depends on dCK-mediated phosphorylation versus alternative activation routes. The dual substrate/inhibitor property means that Thio-dC can be used to trace residual dCK activity while simultaneously suppressing it—an experimental design not achievable with pure substrates (dCyd) or pure non-substrate inhibitors [2]. As demonstrated in HEK293 cells, Thio-dC effectively blocks gemcitabine triphosphate production without affecting transport, confirming its suitability for live-cell pharmacological validation of dCK-dependent activation mechanisms [3].

DNA Polymerase Mechanism and Fidelity Studies with Enhanced Kinetics

The triphosphate form of 2-Thio-2'-deoxycytidine (2-thio-dCTP) is uniquely suited for single-molecule and ensemble DNA polymerase studies because it is incorporated 32% faster than native dCTP (30.6 vs. 23.2 s⁻¹) by Klenow Fragment, providing a rare example of a nucleobase-modified nucleotide that enhances rather than retards polymerase processivity [1]. The shortened τopen (32.3 vs. 42.8 ms) indicates accelerated molecular recognition, while the unchanged τclosed suggests that the catalytic phosphodiester bond formation step is unaffected [1]. This property enables researchers to investigate how polymerase conformational dynamics are influenced by nucleobase modifications without the confounding kinetic penalty associated with most analog nucleotides. The compound also induces alternative polymerase conformational states (positive current excursions) not observed with native dNTPs, providing a built-in single-molecule reporter for studying O-helix dynamics [1].

Aptamer and Modified Oligonucleotide Development via Efficient Incorporation

For SELEX-based aptamer development and the synthesis of chemically modified oligonucleotides, 2-thio-dCTP offers a significant practical advantage: it is incorporated by DNA polymerases at rates exceeding those of native dCTP, meaning that modified DNA libraries can be generated without the yield penalties typically associated with modified nucleotide incorporation [1]. In contrast, α-phosphorothioate-dCTP—the most widely used thio-modified nucleotide in aptamer research—is incorporated at only 62.5% of the native rate (14.5 vs. 23.2 s⁻¹), resulting in lower library diversity and amplification efficiency [1]. The C2-thio modification also alters base-pairing geometry and hydrogen-bonding patterns, potentially conferring novel target-binding properties to selected aptamers that are not accessible with unmodified or α-thio-modified libraries [2]. The compound is commercially available as the 5'-triphosphate (2-Thio-dCTP), enabling direct use in in vitro transcription and PCR-based selection workflows.

Pharmacological Resistance Pathway Dissection in Gemcitabine Research

In cancer pharmacology research focused on nucleoside analog resistance mechanisms, 2-Thio-2'-deoxycytidine serves as a critical tool for experimentally isolating the contribution of dCK downregulation to drug resistance. The compound's demonstrated ability to markedly block gemcitabine triphosphate production in live cells [1] allows researchers to pharmacologically phenocopy the dCK-deficient state without genetic manipulation, enabling acute rather than chronic loss-of-function studies. Because Thio-dC is a pyrimidine analog rather than a purine analog (unlike the clinically used dCK inhibitor cladribine), its use avoids confounding purine salvage pathway interference, providing cleaner mechanistic readouts [1]. The 2-thiopyrimidine class-level evidence of reduced cytotoxicity relative to 2-oxy-congeners further supports its use in extended-duration cellular assays where the toxicity of decitabine or cytarabine would otherwise limit experimental windows [2].

Application
Selection Property
Validation Focus
dCK salvage pathway modulation
Dual substrate/inhibitor profile
dCK phosphorylation vs. transport assays
DNA polymerase kinetics
C2-thio nucleobase modification
Single-molecule incorporation rate
Modified oligonucleotide libraries
Efficient 2-thio-dCTP incorporation
Library diversity without yield penalty
Nucleoside analog activation studies
Live-cell dCK inhibition, pyrimidine selectivity
dCK-dependent activation pathway dissection
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